4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS 62002-31-7), commonly known as spinaceamine dihydrochloride, is a conformationally restricted, bicyclic aza-analog of histamine. As a rigidified imidazopyridine building block, it is heavily procured for the synthesis of highly selective histamine H3 and H4 receptor ligands, as well as human carbonic anhydrase (hCA) activators. The dihydrochloride salt form ensures high aqueous solubility, precise stoichiometric control during complex coupling reactions, and long-term bench stability compared to its free base counterpart. Its primary procurement value lies in its ability to impart strict conformational limits on synthesized pharmacophores, dramatically enhancing target selectivity and altering functional activity (e.g., shifting from agonism to antagonism) in downstream drug discovery workflows[1].
Substituting spinaceamine dihydrochloride with flexible precursors like histamine dihydrochloride fundamentally alters the pharmacological profile of the resulting compounds, often resulting in a complete loss of receptor subtype selectivity (e.g., failing to differentiate between H3R and H4R) and retaining unwanted agonistic activity. Furthermore, attempting to use the spinaceamine free base instead of the dihydrochloride salt introduces significant processability issues; the free base is prone to oxidative degradation and exhibits poor solubility in the polar protic solvents typically required for Schiff base formations and Pictet-Spengler cyclizations. The dihydrochloride salt guarantees reproducible dissolution and prevents yield-limiting degradation during the synthesis of complex bis-spinaceamine derivatives or 2,4-diaminopyrimidine conjugates [1].
When incorporated into 2-arylbenzimidazole or 2,4-diaminopyrimidine scaffolds, the rigid spinaceamine core provides massive selectivity gains compared to flexible histamine derivatives. Research demonstrates that merging the spinaceamine chemotype with a 2-arylbenzimidazole yields an approximately 1800-fold to 2700-fold subtype selectivity for the human H4 receptor (hH4R) over other histamine receptor subtypes, achieving high binding affinities (pKi up to 8.5). In contrast, flexible histamine-based or unconstrained diamine analogs typically exhibit promiscuous binding across H1R, H2R, and H3R, making spinaceamine the mandatory precursor for selective H4R antagonist development [1].
| Evidence Dimension | Receptor subtype selectivity (hH4R vs. other histamine receptors) |
| Target Compound Data | Spinaceamine-derived scaffolds (≈1800 to 2700-fold hH4R selectivity, pKi ~8.29-8.5) |
| Comparator Or Baseline | Flexible histamine/unconstrained diamine analogs (Promiscuous binding, low selectivity) |
| Quantified Difference | >1800-fold improvement in subtype selectivity |
| Conditions | In vitro radioligand binding assays at human histamine receptors |
Buyers developing targeted H4R immunomodulators must procure this rigid scaffold to avoid off-target neurological (H3R) or allergic (H1R) side effects.
The conformational restriction imposed by the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine bicyclic system fundamentally alters the intrinsic efficacy of the resulting ligands. While the flexible diamine fragment of histamine typically acts as a potent agonist at histamine receptors, restricting this fragment into the spinaceamine bicyclic system effectively converts potent agonists into high-affinity antagonists or inverse agonists. For example, in functional assays, spinaceamine-based derivatives act as sub-nanomolar H4R antagonists, whereas their unconstrained counterparts retain strong agonistic activity [1].
| Evidence Dimension | Intrinsic receptor efficacy |
| Target Compound Data | Spinaceamine-derived ligands (Antagonist / Inverse agonist activity) |
| Comparator Or Baseline | Histamine-derived flexible ligands (Potent agonist activity) |
| Quantified Difference | Complete shift in functional profile (Agonism to Antagonism) |
| Conditions | Functional assays (e.g., beta-arrestin recruitment or GTPgammaS assays) |
Procuring spinaceamine is essential for medicinal chemists whose objective is to synthesize receptor antagonists rather than agonists, as the rigid core dictates the functional outcome.
Spinaceamine dihydrochloride is utilized to synthesize bis-spinaceamine substituted derivatives that act as highly potent activators of human carbonic anhydrase isoforms. Compared to baseline flexible histamine Schiff bases, bis-spinaceamine derivatives demonstrate exceptional activation constants, particularly for the hCA VII isoform, achieving activation constants (Ka) as low as 32 nM. The dihydrochloride salt ensures the necessary aqueous solubility and precise stoichiometry during the base-catalyzed coupling with bis-aldehydes, which is critical for maximizing the yield of these potent, rigidified enzyme activators [1].
| Evidence Dimension | Enzyme activation constant (Ka) for hCA VII |
| Target Compound Data | Bis-spinaceamine derivatives (Ka down to 32 nM) |
| Comparator Or Baseline | Standard flexible histamine Schiff bases (Higher micromolar Ka values, lower potency) |
| Quantified Difference | Nanomolar vs. Micromolar activation potency |
| Conditions | In vitro human carbonic anhydrase (hCA VII) activation assays |
For researchers targeting specific hCA isoforms for neurological or cognitive enhancement applications, this compound provides the necessary structural rigidity to achieve nanomolar activation potency.
In the synthesis of complex bis-spinaceamine derivatives and Schiff bases, the dihydrochloride salt of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine demonstrates superior processability compared to its free base. The dihydrochloride salt is highly soluble in polar protic solvents (such as water and ethanol), allowing for homogeneous base-catalyzed coupling reactions (e.g., with NaOH or KOH) at 80 °C without the premature precipitation or oxidative degradation commonly observed with free saturated aza-heterocycles. This precise stoichiometric control directly translates to higher yields of ring-closure products and prevents the need for complex, yield-limiting intermediate purification steps[1].
| Evidence Dimension | Reaction homogeneity and precursor stability |
| Target Compound Data | Spinaceamine dihydrochloride (Highly soluble, stable in aqueous/ethanolic base-catalyzed reactions) |
| Comparator Or Baseline | Spinaceamine free base (Prone to oxidation, poor solubility profile in standard aqueous protocols) |
| Quantified Difference | Enables single-pot aqueous/ethanolic coupling without premature degradation |
| Conditions | Base-catalyzed coupling with bis-aldehydes in water/ethanol at 80 °C |
Procurement of the dihydrochloride salt ensures seamless integration into standard laboratory workflows for Schiff base and Pictet-Spengler syntheses, maximizing final product yield.
Directly leveraging its ability to impart extreme conformational restriction and shift functional activity from agonism to antagonism, this compound is the premier starting material for developing H4R-selective immunomodulators. It is essential for researchers targeting asthma, rheumatoid arthritis, and pruritus where avoiding H3R off-target effects is critical [1].
Utilizing its superior aqueous solubility and base-catalyzed processability, the dihydrochloride salt is procured to synthesize bis-spinaceamine derivatives. These derivatives serve as nanomolar activators of the hCA VII isoform, a target of interest in cognitive and neurodegenerative disorder research [2].
Medicinal chemistry CROs procure this bicyclic aza-analog to populate sp3-enriched, conformationally restricted screening libraries. It serves as a superior alternative to flat, flexible amines that often lead to promiscuous binding and 'pan-assay interference' (PAINS) in early-stage drug discovery[1].